The Role of Ac-VEID-AMC in Apoptosis Research: A Technical Guide
The Role of Ac-VEID-AMC in Apoptosis Research: A Technical Guide
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells. Central to this process is a family of cysteine proteases known as caspases, which execute the cellular dismantling. Ac-VEID-AMC (N-Acetyl-L-valyl-L-glutamyl-L-isoleucyl-L-aspartyl-7-amido-4-methylcoumarin) is a synthetic fluorogenic substrate that has become an indispensable tool for researchers studying the intricate mechanisms of apoptosis. Specifically designed for the sensitive and specific detection of caspase-6 activity, Ac-VEID-AMC enables the quantification of this key executioner caspase, providing insights into its role in both normal physiology and pathological conditions such as neurodegenerative diseases.[1][2][3][4] This guide provides an in-depth technical overview of Ac-VEID-AMC, its mechanism, application, and the quantitative data that underpins its use in apoptosis research.
Core Concepts: Caspase-6 and its Fluorogenic Substrate
The Executioner: Caspase-6 in the Apoptotic Cascade
Caspases are categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).[5][6] The apoptotic signal triggers the activation of initiator caspases, which in turn cleave and activate the executioner caspases. Caspase-6 is classified as an executioner caspase, although it possesses unique activation mechanisms, including activation by caspase-3, caspase-7, caspase-8, and auto-processing.[1][2][7][8][9][10]
Once activated, caspase-6 targets specific intracellular proteins for cleavage, leading to the characteristic morphological changes of apoptosis. Its most well-known substrate is Lamin A/C, a nuclear envelope protein.[10][11][12] The cleavage of Lamin A/C by caspase-6 is a critical step leading to nuclear shrinkage and fragmentation.[11] Beyond its role in apoptosis, emerging evidence highlights caspase-6 involvement in non-apoptotic processes and its significant role in the pathology of neurodegenerative disorders like Huntington's and Alzheimer's disease.[1][5][11]
The Tool: Mechanism of Ac-VEID-AMC
Ac-VEID-AMC is a synthetic tetrapeptide (Val-Glu-Ile-Asp) covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[13][14][15] The peptide sequence, VEID, mimics the cleavage site in Lamin A, making it a highly preferred substrate for caspase-6.[12][16]
The principle of the assay is based on fluorescence resonance energy transfer (FRET). In its intact state, the AMC molecule is non-fluorescent. When active caspase-6 is present, it recognizes the VEID sequence and proteolytically cleaves the peptide bond after the aspartate residue.[4][15] This cleavage event liberates the AMC fluorophore, which, upon excitation with ultraviolet light (typically 340-360 nm), emits a measurable fluorescent signal (typically 440-460 nm).[13][15] The intensity of this fluorescence is directly proportional to the amount of active caspase-6 in the sample, allowing for precise quantification of enzymatic activity.
Data Presentation: Quantitative Parameters
The utility of Ac-VEID-AMC and related reagents is defined by their specific biochemical and photophysical properties. The table below summarizes key quantitative data for researchers using these tools.
| Parameter | Molecule/Substrate | Value | Reference(s) |
| Excitation Wavelength | Ac-VEID-AMC | 340-360 nm | [13][15] |
| Emission Wavelength | Ac-VEID-AMC | 440-460 nm | [13][15] |
| Excitation Wavelength | Ac-VEID-AFC | ~400 nm | [17] |
| Emission Wavelength | Ac-VEID-AFC | ~505 nm | [17] |
| Km (Michaelis Constant) | Ac-VEID-AFC (for Caspase-6) | 30.9 ± 2.2 µM | [18][19] |
| kcat (Turnover Number) | Ac-VEID-AFC (for Caspase-6) | 4.3 ± 0.12 s⁻¹ | [18][19] |
| kcat/Km (Catalytic Efficiency) | Ac-VEID-AFC (for Caspase-6) | 139,200 M⁻¹s⁻¹ | [18][19] |
| Km (Michaelis Constant) | Lamin A (for Caspase-6) | 14.11 ± 2.59 nM | [18][19] |
| kcat/Km (Catalytic Efficiency) | Lamin A (for Caspase-6) | 4,055,043 M⁻¹s⁻¹ | [18][19] |
| IC₅₀ (Inhibitor Concentration) | Ac-VEID-CHO (for Caspase-6) | 16.2 nM - 64 nM | [16][18] |
Note: AFC (7-amino-4-trifluoromethylcoumarin) is an alternative fluorophore with different spectral properties.
Experimental Protocols
In Vitro Caspase-6 Activity Assay Using Ac-VEID-AMC
This protocol provides a generalized procedure for measuring caspase-6 activity in cell lysates. It should be optimized for specific cell types and experimental conditions.
1. Reagents and Materials:
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Cells of interest (treated to induce apoptosis and untreated controls)
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Ac-VEID-AMC substrate (stock solution typically 5-10 mM in DMSO)
-
Ac-VEID-CHO inhibitor (for negative control, stock solution ~1 mM in DMSO)
-
Recombinant active Caspase-6 (for positive control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
96-well black microplate (for fluorescence reading)
-
Fluorometric microplate reader
2. Preparation of Solutions:
-
Cell Lysis Buffer: Prepare fresh and keep on ice. DTT should be added just before use.
-
Assay Buffer: Prepare fresh and keep on ice. DTT should be added just before use.
-
Substrate Working Solution: Dilute the Ac-VEID-AMC stock solution in Assay Buffer to a final concentration of 2x the desired assay concentration (e.g., dilute to 100 µM for a final assay concentration of 50 µM).[15]
-
Inhibitor Solution (for control): Dilute Ac-VEID-CHO in Assay Buffer. A final concentration of 0.5-1 µM is typically sufficient to fully inhibit caspase-6.[15]
3. Sample Preparation (Cell Lysate):
-
Induce apoptosis in cells using the desired method.
-
Harvest cells (adherent and floating) and wash once with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50-100 µL per 1-2 million cells).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is the cell lysate.
-
Determine protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
4. Assay Procedure:
-
Set up the 96-well plate on ice. For each sample, prepare triplicate wells.
-
Add 50 µL of cell lysate (containing 20-50 µg of total protein) to each well.
-
Set up controls:
-
Negative Control: To a set of wells, add lysate from apoptotic cells and the Ac-VEID-CHO inhibitor. Incubate for 10-15 minutes at room temperature before adding the substrate.
-
Positive Control: Add a known amount of recombinant active caspase-6 to wells containing Assay Buffer.
-
Blank Control: Use Lysis Buffer instead of cell lysate to determine background fluorescence.
-
-
Initiate the reaction by adding 50 µL of the 2x Substrate Working Solution to all wells, bringing the total volume to 100 µL.
-
Incubate the plate at 37°C, protected from light.
5. Data Acquisition:
-
Measure fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~440 nm.[15]
-
Readings can be taken kinetically (e.g., every 5 minutes for 30-60 minutes) or as an endpoint measurement after a fixed incubation time (e.g., 1-2 hours).[15][17]
-
The rate of increase in fluorescence is proportional to the caspase-6 activity.
Signaling Pathways and Applications
Caspase-6 Activation and Substrate Cleavage
Ac-VEID-AMC is a tool to measure the output of signaling pathways that converge on caspase-6 activation. This includes both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, which typically activate caspase-3, a known activator of caspase-6.
Applications and Considerations
The primary applications of Ac-VEID-AMC in research include:
-
Quantifying Apoptosis: Measuring the temporal activation of caspase-6 during programmed cell death.
-
Drug Discovery: High-throughput screening to identify novel inhibitors or activators of caspase-6, which may have therapeutic potential in cancer or neurodegenerative diseases.[20]
-
Mechanistic Studies: Dissecting the caspase cascade to determine the position and importance of caspase-6 in response to specific apoptotic stimuli.
While VEID is the preferred peptide sequence for caspase-6, some level of cross-reactivity with other caspases, such as caspase-8, can occur.[21] Therefore, it is crucial to use appropriate controls. The use of a specific caspase-6 inhibitor, like Ac-VEID-CHO, is mandatory to confirm that the measured activity is indeed from caspase-6.[15] For ultimate specificity, performing assays on lysates from caspase-6 knockout cells is the gold standard.[18]
Conclusion
Ac-VEID-AMC is a powerful and widely adopted fluorogenic substrate that provides a sensitive and quantitative readout of caspase-6 activity. Its application has been instrumental in defining the role of this executioner caspase in the complex machinery of apoptosis. For researchers in cell biology, neuroscience, and drug development, Ac-VEID-AMC, when used with appropriate controls and a clear understanding of its mechanism, remains a cornerstone technique for investigating the pathways that govern cell life and death.
References
- 1. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase 6 - Wikipedia [en.wikipedia.org]
- 3. Caspase-6 role in apoptosis of human neurons, amyloidogenesis, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ac-VEID-AMC [myskinrecipes.com]
- 5. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downstream caspases are novel targets for the antiapoptotic activity of the molecular chaperone Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. CASP6 caspase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Substrate-induced conformational changes occur in all cleaved forms of caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Caspase-6 as a New Regulator of Alternatively Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. SBP0067 - Fluorogenic Caspase 6 Substrate Ac-VEID-AMC - Severn Biotech [severnbiotech.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cephamls.com [cephamls.com]
- 18. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. scbt.com [scbt.com]
- 21. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
